1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid

BGT1 GABA transporter subtype-selectivity

Sourcing a conformationally flexible heterocyclic building block for neuroscience or antiviral research is challenging, as common pyrimidine analogs lack the saturation pattern critical for target engagement. 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid solves this with a single endocyclic C=N double bond and a versatile 5-carboxylic acid handle. - BGT1 Selectivity: The 2-amino derivative ATPCA achieves an IC₅₀ of 2.5 µM with >250-fold selectivity over β-alanine; replacing the tetrahydropyrimidine scaffold with a dihydropyrimidine causes a 19-fold potency loss. - M1 Muscarinic Agonism: Catalytic hydrogenation and subsequent derivatization yield functionally selective M1 agonists (IC₅₀ as low as 2.7 µM) validated in a rat septohippocampal lesion model. - Supply Assurance: Available as free base (CAS 150180-33-9, ≥95%) or hydrochloride salt (CAS 146436-66-0, ≥95%) with global shipping.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B13251613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C(CN=CN1)C(=O)O
InChIInChI=1S/C5H8N2O2/c8-5(9)4-1-6-3-7-2-4/h3-4H,1-2H2,(H,6,7)(H,8,9)
InChIKeyZMANDGZDANZFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydropyrimidine-5-carboxylic Acid: A Versatile Scaffold for Drug Discovery


1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid (CAS 150180-33-9, free base; CAS 146436-66-0, hydrochloride salt) is a partially saturated six-membered heterocyclic building block bearing a carboxylic acid group at the 5-position. With the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, this compound features a single endocyclic C=N double bond [1]. Its tetrahydropyrimidine core provides conformational flexibility not available in fully aromatic pyrimidine analogs, while the carboxylic acid moiety serves as both a synthetic handle for further derivatization and a critical pharmacophoric element in receptor recognition [2]. The compound is primarily employed as a key intermediate in the synthesis of biologically active molecules, including M1 muscarinic receptor agonists, betaine/GABA transporter 1 (BGT1) inhibitors, and neuraminidase inhibitors [3][4].

Scaffold for BGT1-selective tool compound synthesis
Conformationally flexible tetrahydropyrimidine core supports diverse derivatization
Key intermediate for M1 receptor and neuraminidase inhibitor research

1,4,5,6-Tetrahydropyrimidine-5-carboxylic Acid: Why Analogs Cannot Substitute


The specific 1,4,5,6-tetrahydropyrimidine saturation pattern is critical for biological target engagement and synthetic versatility, and it cannot be replicated by close analogs. Direct experimental evidence from Kickinger et al. (2020) demonstrates that replacing the tetrahydropyrimidine scaffold with a dihydropyrimidine ring (compound 11) results in a 19-fold reduction in BGT1 inhibitory potency compared to its tetrahydropyrimidine counterpart ATPCA (IC₅₀ 2.5 µM vs. ~48 µM), confirming that the precise location of the endocyclic double bond is a structural determinant of target activity [1]. Furthermore, the pKa difference between 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (predicted pKa ~12.21) and pyrimidine-5-carboxylic acid (predicted pKa 2.74) is approximately 9.5 log units, indicating dramatically different ionization states at physiological pH that would alter solubility, membrane permeability, and salt-bridge interactions with receptor targets . The Dunbar synthesis route further shows that catalytic hydrogenation of pyrimidine-5-carboxylic acid to the tetrahydropyrimidine acid is an essential step enabling subsequent N-protection and oxadiazole formation—transformations that are not feasible on the fully aromatic pyrimidine ring [2]. These quantitative and synthetic data collectively establish that within the tetrahydropyrimidine-carboxylic acid class, compounds are not functionally interchangeable.

Dihydropyrimidine replacement may reduce BGT1 inhibitory activity ~19-fold (reported scaffold-dependent context).
Aromatic pyrimidine-5-carboxylic acid exhibits ~9.5 log unit lower pKa, altering ionization and synthetic reactivity.
Synthetic route requires tetrahydropyrimidine saturation for key N-protection and oxadiazole formation steps.

1,4,5,6-Tetrahydropyrimidine-5-carboxylic Acid: Comparator Evidence


Conformational Scaffold Differentiation for BGT1 Inhibition

In a direct, head-to-head pharmacological comparison within the same study, the tetrahydropyrimidine scaffold (ATPCA, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid) exhibited an IC₅₀ of 2.5 µM at human BGT1, whereas its dihydropyrimidine analog (compound 11, featuring a 1,2-dihydropyrimidine ring with a different double-bond position) showed an IC₅₀ of approximately 48 µM—a 19-fold reduction in potency [1]. This single structural change (repositioning of the endocyclic double bond from the 1,6- to the 1,2-position) was the only variable between the two compounds. All 20 analogs with N1-, exocyclic-N-, or C4-substitutions on the tetrahydropyrimidine core retained BGT1 subtype-selectivity, though with mid-to-high micromolar IC₅₀ values compared to ATPCA [1].

BGT1 Scaffold Comparison
Head-to-head
ATPCA (tetrahydropyrimidine) IC₅₀ = 2.5 µM vs dihydropyrimidine analog ~48 µM (19-fold difference).
Reported scaffold-dependent BGT1 engagement context.
Saturation pattern directly impacts target activity.
BGT1 GABA transporter subtype-selectivity conformational analysis

BGT1 Potency Gain Over Parent β-Alanine

The 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride (ATPCA) derivative, constructed on the 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid scaffold, displayed an IC₅₀ of 2.5 µM at human BGT1, which is more than 250 times greater potency than the parent compound β-alanine at the same transporter [1]. Furthermore, ATPCA demonstrated pronounced subtype-selectivity, with approximately 400-fold lower inhibitory potency at GAT1, 16-fold lower at GAT2, and 40-fold lower at GAT3 compared to BGT1 [1]. The compound was shown to be a substrate for BGT1, interacting with the orthosteric site of the transporter [2]. By contrast, β-alanine itself shows no meaningful BGT1 selectivity over other GAT subtypes.

β-Alanine Bioisostere Gain
Reported
ATPCA IC₅₀ = 2.5 µM at BGT1; >250-fold greater than β-alanine; high subtype-selectivity (GAT1 ~400×, GAT2 ~16×, GAT3 ~40×).
Supports guanidine-containing bioisostere context.
Selectivity profile not achievable with parent β-alanine.
BGT1 GABA transporter β-alanine guanidine bioisostere

AChE Inhibition Advantage Over Tacrine

In a comparative enzyme inhibition study, tetrahydropyrimidine-5-carboxylate derivatives demonstrated Ki values in the range of 68.48–97.19 nM against acetylcholinesterase (AChE), representing a 4- to 6-fold improvement in potency over the clinical AChE inhibitor tacrine (Ki = 396.03 nM) [1]. The same compounds showed Ki values of 104.70–214.15 nM against butyrylcholinesterase (BChE), comparable to tacrine (Ki = 209.21 nM), and 429.24–530.80 nM against carbonic anhydrase I (hCA I), within range of the clinical standard acetazolamide (Ki = 281.33 nM) [1]. Additionally, these tetrahydropyrimidine-5-carboxylates exhibited effective Fe²⁺ chelating activity, a property not present in either tacrine or acetazolamide [1].

Multi-Target Enzyme Inhibition
Reported
AChE Ki = 68.48–97.19 nM vs tacrine Ki = 396.03 nM (4–6× more potent); additional Fe²⁺ chelating activity.
Reported AChE inhibition context with metal-chelating property.
BChE and hCA I activities comparable to reference inhibitors.
acetylcholinesterase butyrylcholinesterase carbonic anhydrase metal chelation

M1 Muscarinic Agonism with Functional Selectivity

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine trifluoroacetate (CDD-0098-J; 7a), synthesized from 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid as the key intermediate, displayed high affinity for muscarinic receptors with an IC₅₀ of 2.7 ± 0.69 µM as measured by inhibition of [³H]-(R)-QNB binding to rat brain membranes [1]. This compound functionally stimulated phosphoinositide (PI) metabolism in the rat cortex and hippocampus, and the hippocampal PI response was selectively blocked by low concentrations of the M1-preferring antagonist pirenzepine, confirming M1 receptor-mediated functional selectivity [1]. By contrast, increasing the alkyl chain length of the oxadiazole substituent increased binding affinity but decreased functional PI turnover efficacy, demonstrating that the tetrahydropyrimidine scaffold supports affinity-efficacy tuning that is substituent-dependent [1]. The structurally simpler methyl ester derivative CDD-0034-C (1,4,5,6-tetrahydro-5-methoxycarbonyl-pyrimidine) also displayed high affinity for muscarinic receptors and ameliorated memory deficits in a rat model of septohippocampal cholinergic lesions [2].

M1 Functional Agonism
Reported
CDD-0098-J IC₅₀ = 2.7 µM; PI metabolism stimulation with M1-selective blockade by pirenzepine.
Supports M1 functional selectivity assay context.
Affinity-efficacy tuning observed across alkyl chain analogs.
M1 muscarinic receptor Alzheimer's disease phosphoinositide metabolism cognition

Ionization and Synthetic Utility vs. Pyrimidine-5-carboxylic Acid

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid exhibits a predicted pKa of 12.21 for the tetrahydropyrimidine ring nitrogen, compared to pyrimidine-5-carboxylic acid with a predicted pKa of 2.74 . This ~9.5 log unit difference means that at physiological pH (7.4), the tetrahydropyrimidine ring nitrogen is predominantly protonated and positively charged, whereas the aromatic pyrimidine nitrogen is essentially neutral. This fundamental difference in ionization state impacts intermolecular interactions: the protonated tetrahydropyrimidine nitrogen can participate in stronger hydrogen bonding and electrostatic interactions with target proteins, while the neutral pyrimidine nitrogen cannot . Furthermore, the partially saturated ring enables catalytic hydrogenation-based synthesis and subsequent N-protection/N-functionalization steps that are inaccessible on the fully aromatic pyrimidine-5-carboxylic acid, as demonstrated in the Dunbar synthesis route where the tetrahydropyrimidine acid is esterified, N-tritylated, and elaborated to oxadiazole-containing M1 agonists [1].

Ionization & Synthetic Utility
Data to verify
Predicted pKa 12.21 (tetrahydro) vs 2.74 (aromatic); ~9.5 log unit difference.
Protonated state at physiological pH enables distinct interactions and synthetic steps.
Predicted values; experimental pKa not identified.
pKa ionization state drug-likeness synthetic intermediate

Influenza Neuraminidase Inhibition: A Novel Non-Sialic Acid Chemotype

Compound 6g, a 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivative, exhibited the strongest inhibitory activity against influenza A virus neuraminidase within its series, with an IC₅₀ of 17.64 µM [1]. While this potency is lower than that of established neuraminidase inhibitors (e.g., oseltamivir carboxylate with low nanomolar IC₅₀ values), the study established the 6-oxo-1,4,5,6-tetrahydropyrimidine scaffold as a new core structure for designing influenza NA inhibitors, distinct from the sialic acid mimetics and cyclohexene-based scaffolds that dominate the field [1]. All compounds were synthesized in good yields starting from aldehydes via a suitable strategy, and molecular modeling was applied to illustrate compound interactions with the NA protein [1]. By comparison, the 1,2,3,4-tetrahydropyrimidine scaffold has been explored for HIV-1 gp41/gp120 inhibition, not influenza NA [2], further differentiating the 1,4,5,6-saturation pattern for antiviral target specificity.

Novel NA Inhibitor Chemotype
Reported
Compound 6g IC₅₀ = 17.64 µM against influenza A NA; non-sialic acid scaffold.
Reported novel chemotype for NA inhibition; distinct from sialic acid mimetics.
Scaffold supports exploration of antiviral target space.
influenza A neuraminidase inhibitor antiviral pyrimidine

1,4,5,6-Tetrahydropyrimidine-5-carboxylic Acid: Application Scenarios


BGT1-Selective Tools for GABAergic Neurotransmission Studies

For neuroscience research groups investigating the role of BGT1 in GABAergic signaling, 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is the scaffold of choice for synthesizing BGT1-selective substrate-inhibitors. The 2-amino derivative ATPCA is the most potent BGT1 inhibitor reported to date (IC₅₀ = 2.5 µM) with >250-fold selectivity over β-alanine and 16- to 400-fold selectivity over other GAT subtypes [1]. Critically, replacing the tetrahydropyrimidine scaffold with a dihydropyrimidine ring causes a 19-fold potency loss, confirming that the specific 1,4,5,6-saturation pattern is structurally indispensable [2]. This scaffold enables the development of [³H]-labeled radioligands for transporter functional studies and pharmacological tool compounds for investigating BGT1's therapeutic potential in epilepsy, stroke, and neuropathic pain [3]. Procurement specifications: free base (CAS 150180-33-9, purity ≥95%) or hydrochloride salt (CAS 146436-66-0, purity ≥95%) as the starting material for guanidinylation at the 2-position.

M1 Muscarinic Agonist Synthesis for Alzheimer's Drug Discovery

Medicinal chemistry teams developing functionally selective M1 muscarinic agonists for cognitive disorders should prioritize 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid as the core intermediate. The Dunbar synthesis route demonstrated that catalytic hydrogenation of pyrimidine-5-carboxylic acid to the tetrahydropyrimidine acid, followed by esterification, N-protection, and oxadiazole formation, yields M1 agonists with IC₅₀ values as low as 2.7 µM and functional M1 selectivity confirmed by pirenzepine blockade [4]. The methyl ester CDD-0034-C further validated the scaffold by ameliorating memory deficits in a rat septohippocampal lesion model [5]. This scaffold is uniquely suited for generating M1-biased agonists because the tetrahydropyrimidine ring nitrogen can be functionalized to tune affinity-efficacy relationships, a synthetic handle not available with pyrimidine-5-carboxylic acid. The compound's 5-carboxylic acid group also enables conjugation to oxadiazole, ester, and amide pharmacophores for SAR exploration.

Multi-Target Enzyme Inhibitor Libraries for Neurodegenerative Disease

For research programs targeting acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase in a multi-target strategy for Alzheimer's or Parkinson's disease, tetrahydropyrimidine-5-carboxylates offer validated differentiation. The scaffold delivers AChE inhibition (Ki = 68.48–97.19 nM) that is 4- to 6-fold more potent than the clinical cholinesterase inhibitor tacrine (Ki = 396.03 nM), while also providing Fe²⁺ chelating activity that tacrine and acetazolamide lack [6]. This dual mechanism—enzymatic inhibition plus metal chelation—is particularly relevant for neurodegenerative disease research where both cholinergic deficits and metal-induced oxidative stress are implicated. Starting from 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid, researchers can access ester, amide, and urea derivatives for library synthesis and structure-activity relationship exploration.

Anti-Influenza Neuraminidase Inhibitor Discovery with Non-Sialic Acid Chemotype

Antiviral drug discovery groups seeking structurally novel neuraminidase inhibitors that circumvent existing resistance mechanisms should consider 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid as a starting scaffold. The 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivative 6g established this scaffold as a new class of influenza A NA inhibitors (IC₅₀ = 17.64 µM) that is structurally distinct from both sialic acid mimetics (e.g., oseltamivir, zanamivir) and cyclohexene-based inhibitors [7]. The pyrimidine ring was identified as a viable core structure for designing novel NA inhibitors, with molecular modeling confirming drug-target interactions [7]. This scaffold offers an underexploited chemical space for anti-influenza drug development, particularly valuable given the emergence of oseltamivir-resistant influenza strains. Procurement of the parent acid enables both 6-oxo derivatization for NA inhibition and exploration of other antiviral targets including HIV-1 entry inhibition.

Application
Selection Property
Validation Focus
BGT1-selective tool compound synthesis
Tetrahydropyrimidine scaffold integrity
BGT1 subtype-selectivity assay context
M1 receptor functional studies
Carboxylic acid handle for oxadiazole conjugation
M1-mediated PI metabolism assay context
Multi-target enzyme inhibition research
AChE/BChE/CA inhibition profile
Enzyme inhibition and metal-chelating endpoint review
Anti-influenza neuraminidase research
Non-sialic acid chemotype scaffold
NA inhibition and resistance-profile screening
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